![molecular formula C5H6N2O3 B14151111 (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione CAS No. 159912-63-7](/img/structure/B14151111.png)
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is a heterocyclic compound that features a fused ring system containing both furan and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Mécanisme D'action
The mechanism of action of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 5-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
- Atorvastatin Related Compound E
Uniqueness
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Numéro CAS |
159912-63-7 |
|---|---|
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
(3aS,6aR)-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c8-4-3-2(1-10-4)6-5(9)7-3/h2-3H,1H2,(H2,6,7,9)/t2-,3-/m0/s1 |
Clé InChI |
ORGBMBZDXVAERY-HRFVKAFMSA-N |
SMILES isomérique |
C1[C@H]2[C@@H](C(=O)O1)NC(=O)N2 |
SMILES canonique |
C1C2C(C(=O)O1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
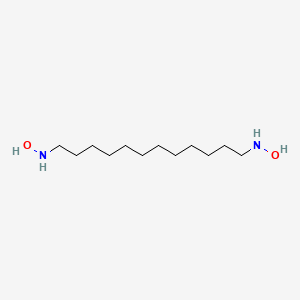
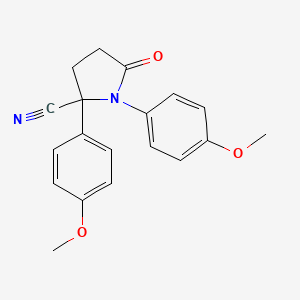
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
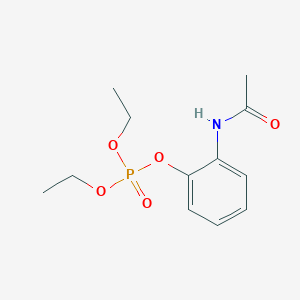
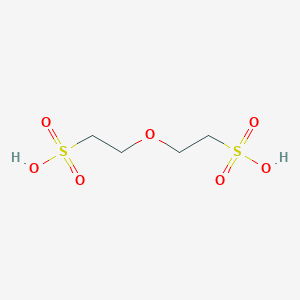
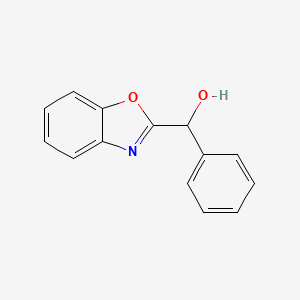
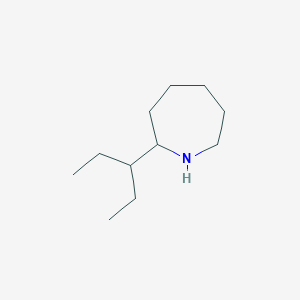
![6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14151092.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)
